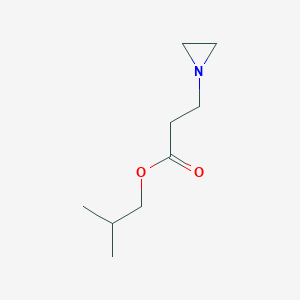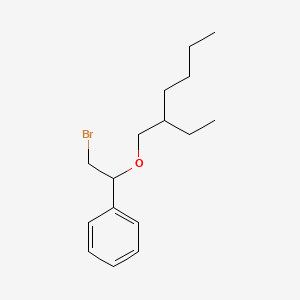
alpha-(Bromomethyl)benzyl 2-ethylhexyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Bromomethyl)benzyl 2-ethylhexyl ether: is an organic compound with the molecular formula C16H25BrO and a molecular weight of 313.27 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a benzyl ring, which is further connected to a 2-ethylhexyl ether moiety. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Bromomethyl)benzyl 2-ethylhexyl ether typically involves the bromination of benzyl 2-ethylhexyl ether. The reaction is carried out under controlled conditions using bromine or other brominating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(Bromomethyl)benzyl 2-ethylhexyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzyl ethers.
Aplicaciones Científicas De Investigación
Alpha-(Bromomethyl)benzyl 2-ethylhexyl ether finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(Bromomethyl)benzyl 2-ethylhexyl ether involves the interaction of the bromomethyl group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .
Comparación Con Compuestos Similares
Benzyl 2-ethylhexyl ether: Lacks the bromomethyl group, resulting in different reactivity and applications.
Alpha-(Chloromethyl)benzyl 2-ethylhexyl ether: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and chemical behavior.
Uniqueness: Alpha-(Bromomethyl)benzyl 2-ethylhexyl ether is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and enables specific chemical transformations that are not possible with similar compounds .
Propiedades
Número CAS |
21270-00-8 |
|---|---|
Fórmula molecular |
C16H25BrO |
Peso molecular |
313.27 g/mol |
Nombre IUPAC |
[2-bromo-1-(2-ethylhexoxy)ethyl]benzene |
InChI |
InChI=1S/C16H25BrO/c1-3-5-9-14(4-2)13-18-16(12-17)15-10-7-6-8-11-15/h6-8,10-11,14,16H,3-5,9,12-13H2,1-2H3 |
Clave InChI |
MJFXWVHYGDHZQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(CBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


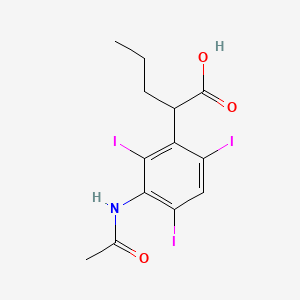
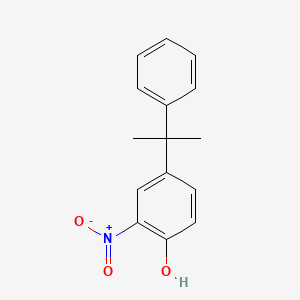
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
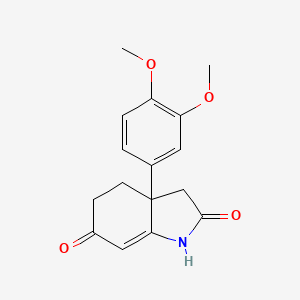
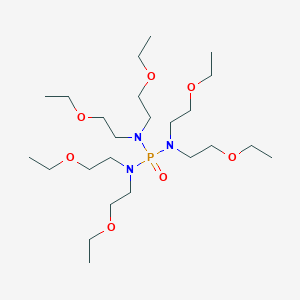
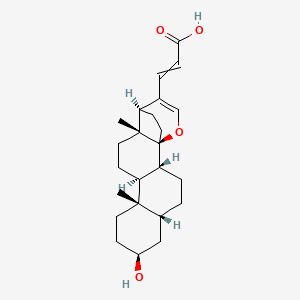
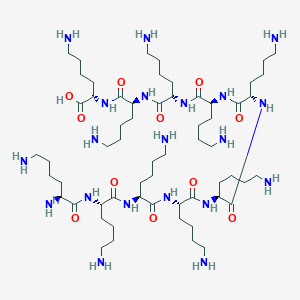
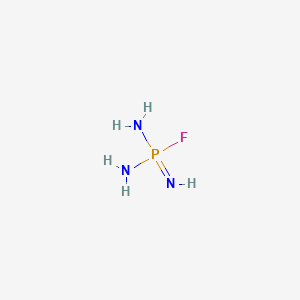
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

